molecular formula C10H9NO2S2 B4686601 (5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B4686601
M. Wt: 239.3 g/mol
InChI Key: CXWWHVLRKHXUMR-SOFGYWHQSA-N
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Description

(5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of a thiazolidine-2,4-dione derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the thiazolidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce various thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, thiazolidinedione derivatives are known for their antidiabetic properties. While specific data on this compound is limited, it may have potential therapeutic applications in treating metabolic disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for (5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. Generally, thiazolidinediones exert their effects by modulating various molecular targets and pathways, such as peroxisome proliferator-activated receptors (PPARs).

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

Uniqueness

What sets (5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione apart is its unique structure, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.

Properties

IUPAC Name

(5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-2-11-9(12)8(15-10(11)13)6-7-4-3-5-14-7/h3-6H,2H2,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWWHVLRKHXUMR-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CS2)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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